1,1,3,3-Tetramethyl-2,3-dihydro-1H-indene

Description

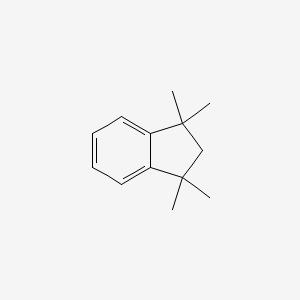

Structure

3D Structure

Properties

IUPAC Name |

1,1,3,3-tetramethyl-2H-indene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18/c1-12(2)9-13(3,4)11-8-6-5-7-10(11)12/h5-8H,9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWIWGFMIKABCFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C2=CC=CC=C21)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10554564 | |

| Record name | 1,1,3,3-Tetramethyl-2,3-dihydro-1H-indene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10554564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4834-33-7 | |

| Record name | 1,1,3,3-Tetramethyl-2,3-dihydro-1H-indene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10554564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Spectroscopic Data of 1,1,3,3-Tetramethyl-2,3-dihydro-1H-indene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,3,3-Tetramethyl-2,3-dihydro-1H-indene, also known as 1,1,3,3-tetramethylindan, is a substituted indane derivative with the chemical formula C₁₃H₁₈ and a molecular weight of 174.28 g/mol . Its structure, characterized by a benzene ring fused to a five-membered ring bearing four methyl groups at the 1 and 3 positions, makes it a valuable scaffold in medicinal chemistry and materials science. A thorough understanding of its spectroscopic properties is paramount for its identification, characterization, and quality control in various research and development applications.

This technical guide provides a comprehensive overview of the expected spectroscopic data for 1,1,3,3-Tetramethyl-2,3-dihydro-1H-indene, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. In the absence of publicly available experimental spectra for this specific molecule, this guide leverages predictive models and comparative data from structurally related compounds to offer a robust analytical framework.

Molecular Structure and Key Features

The structure of 1,1,3,3-Tetramethyl-2,3-dihydro-1H-indene presents several key features that dictate its spectroscopic behavior:

-

Aromatic Ring: The ortho-disubstituted benzene ring will give rise to characteristic signals in both NMR and IR spectra.

-

Aliphatic Five-Membered Ring: The dihydro-indene portion contains a methylene group (CH₂) and two quaternary carbons.

-

Gem-Dimethyl Groups: The four methyl groups are present as two sets of gem-dimethyl groups at positions 1 and 3. Due to the molecule's symmetry, the two methyl groups at each position are chemically equivalent, and the two gem-dimethyl-substituted carbons are also equivalent.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For nonpolar aromatic compounds like 1,1,3,3-Tetramethyl-2,3-dihydro-1H-indene, common deuterated solvents for analysis include chloroform-d (CDCl₃), benzene-d₆, or acetone-d₆.[1][2][3]

A. Predicted ¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to be relatively simple due to the molecule's symmetry.

Table 1: Predicted ¹H NMR Chemical Shifts for 1,1,3,3-Tetramethyl-2,3-dihydro-1H-indene

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic (H4, H5, H6, H7) | 7.0 - 7.3 | Multiplet | 4H |

| Methylene (H2) | ~1.9 - 2.1 | Singlet | 2H |

| Methyl (4 x CH₃) | ~1.3 | Singlet | 12H |

Causality Behind Predictions:

-

Aromatic Protons: The protons on the benzene ring are expected to appear in the typical aromatic region of 7.0-7.3 ppm. Due to the ortho-disubstitution, a complex multiplet is anticipated.

-

Methylene Protons: The two protons of the CH₂ group at the 2-position are chemically equivalent and are not coupled to any other protons, hence they are expected to appear as a singlet. Their position in a five-membered ring adjacent to a benzene ring and flanked by quaternary carbons suggests a chemical shift around 1.9-2.1 ppm.

-

Methyl Protons: All twelve protons of the four methyl groups are chemically equivalent due to the symmetry of the molecule. They are not coupled to any other protons and will therefore appear as a single, sharp singlet at approximately 1.3 ppm.

B. Predicted ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will reflect the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for 1,1,3,3-Tetramethyl-2,3-dihydro-1H-indene

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Quaternary Aromatic (C3a, C7a) | ~150 - 155 |

| Aromatic (C4, C5, C6, C7) | ~120 - 130 |

| Quaternary Aliphatic (C1, C3) | ~40 - 45 |

| Methylene (C2) | ~50 - 55 |

| Methyl (4 x CH₃) | ~25 - 30 |

Causality Behind Predictions:

-

Aromatic Carbons: The two quaternary carbons of the fused ring system (C3a and C7a) are expected to be the most downfield of the aromatic signals. The four CH carbons of the benzene ring will appear in the typical aromatic region.

-

Quaternary Aliphatic Carbons: The carbons bearing the gem-dimethyl groups (C1 and C3) are quaternary and will appear in the aliphatic region.

-

Methylene Carbon: The C2 carbon is a unique methylene carbon in the five-membered ring.

-

Methyl Carbons: The four methyl groups are equivalent and will give rise to a single signal in the upfield region of the spectrum.

C. Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of 1,1,3,3-Tetramethyl-2,3-dihydro-1H-indene.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

-

-

Data Acquisition:

-

Acquire a standard ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

-

Acquire a proton-decoupled ¹³C NMR spectrum. This often requires a larger number of scans than the ¹H spectrum due to the lower natural abundance of ¹³C.

-

If necessary, perform 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to confirm proton-proton and proton-carbon connectivities, respectively.

-

II. Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which is invaluable for determining the molecular weight and deducing the structure.

A. Predicted Mass Spectrum

For 1,1,3,3-Tetramethyl-2,3-dihydro-1H-indene, electron ionization (EI) would likely be used.

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 174, corresponding to the molecular weight of the compound. This peak should be reasonably intense due to the stability of the aromatic system.

-

Fragmentation Pattern: The primary fragmentation pathway is expected to be the loss of a methyl group (CH₃•) to form a stable benzylic carbocation.

-

m/z = 159: This would be a very prominent peak, likely the base peak, resulting from the loss of a methyl radical ([M - 15]⁺). The resulting ion is stabilized by resonance with the aromatic ring.

-

Further Fragmentation: Subsequent fragmentation of the m/z 159 ion could involve the loss of another methyl group or other neutral fragments, leading to smaller fragment ions.

-

Table 3: Predicted Key Fragments in the Mass Spectrum of 1,1,3,3-Tetramethyl-2,3-dihydro-1H-indene

| m/z | Proposed Fragment |

| 174 | [M]⁺ |

| 159 | [M - CH₃]⁺ |

| 144 | [M - 2CH₃]⁺ |

| 129 | [M - 3CH₃]⁺ |

| 115 | [M - 4CH₃]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

B. Experimental Protocol for GC-MS Analysis

Gas chromatography-mass spectrometry (GC-MS) is the ideal technique for analyzing volatile, nonpolar compounds like 1,1,3,3-tetramethylindan.[4][5][6]

-

Sample Preparation:

-

GC-MS System Configuration:

-

GC Column: A nonpolar column, such as a DB-5ms or HP-5ms, is suitable for separating hydrocarbons.

-

Injector: Use a split/splitless injector, typically in split mode to avoid overloading the column.

-

Oven Program: A temperature program starting at a low temperature (e.g., 50 °C) and ramping up to a higher temperature (e.g., 250 °C) will ensure good separation of any impurities.

-

MS Detector: Operate in electron ionization (EI) mode at 70 eV.

-

-

Data Acquisition and Analysis:

-

Inject a small volume (typically 1 µL) of the sample solution.

-

Acquire the mass spectrum over a range of m/z 40-300.

-

Analyze the resulting chromatogram to determine the retention time of the compound and the mass spectrum of the corresponding peak.

-

III. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.

A. Predicted Infrared Spectrum

The IR spectrum of 1,1,3,3-Tetramethyl-2,3-dihydro-1H-indene will be dominated by absorptions from C-H and C-C bonds.

Table 4: Predicted IR Absorption Bands for 1,1,3,3-Tetramethyl-2,3-dihydro-1H-indene

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100 - 3000 | C-H Stretch | Aromatic |

| 2980 - 2850 | C-H Stretch | Aliphatic (CH₃, CH₂) |

| 1600, 1480 | C=C Stretch | Aromatic Ring |

| 1470 - 1450 | C-H Bend (Scissoring) | CH₂ |

| 1385, 1365 | C-H Bend | gem-Dimethyl |

| 770 - 730 | C-H Bend (Out-of-Plane) | ortho-Disubstituted Aromatic |

Causality Behind Predictions:

-

Aromatic C-H Stretch: The C-H bonds on the benzene ring will show stretching vibrations at wavenumbers just above 3000 cm⁻¹.[8][9][10]

-

Aliphatic C-H Stretch: The C-H bonds of the methyl and methylene groups will exhibit strong stretching absorptions in the 2850-2980 cm⁻¹ region.

-

Aromatic C=C Stretch: The stretching of the carbon-carbon bonds within the aromatic ring typically gives rise to two or more bands in the 1480-1600 cm⁻¹ range.[8][9][10]

-

CH₂ Scissoring: The bending vibration of the methylene group is expected to appear around 1450-1470 cm⁻¹.[11][12][13][14]

-

gem-Dimethyl Bending: The presence of gem-dimethyl groups often results in a characteristic doublet in the 1365-1385 cm⁻¹ region.[8]

-

Aromatic C-H Out-of-Plane Bending: The out-of-plane bending of the C-H bonds on the ortho-disubstituted aromatic ring will produce a strong absorption in the 730-770 cm⁻¹ range.[9]

B. Experimental Protocol for ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) FTIR is a convenient method for obtaining IR spectra of liquid or solid samples with minimal preparation.[15][16][17][18]

-

Instrument Preparation:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

-

Sample Analysis:

-

Place a small drop of liquid 1,1,3,3-Tetramethyl-2,3-dihydro-1H-indene directly onto the ATR crystal.

-

If the sample is a solid, place a small amount onto the crystal and use the pressure arm to ensure good contact.

-

-

Data Acquisition:

-

Acquire the IR spectrum, typically by co-adding 16 to 32 scans for a good signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.

-

-

Data Processing:

-

The software will automatically perform the background subtraction.

-

Analyze the resulting spectrum to identify the characteristic absorption bands.

-

Sources

- 1. How To [chem.rochester.edu]

- 2. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 3. NMR用溶媒 [sigmaaldrich.com]

- 4. Sample preparation GC-MS [scioninstruments.com]

- 5. organomation.com [organomation.com]

- 6. GC-MS: A Powerful Technique for Hydrocarbon Analysis | Lab Manager [labmanager.com]

- 7. uoguelph.ca [uoguelph.ca]

- 8. spcmc.ac.in [spcmc.ac.in]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. researchgate.net [researchgate.net]

- 13. cdnsciencepub.com [cdnsciencepub.com]

- 14. researchgate.net [researchgate.net]

- 15. mt.com [mt.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. azom.com [azom.com]

An In-Depth Technical Guide to the ¹H NMR Spectrum of 1,1,3,3-Tetramethyl-2,3-dihydro-1H-indene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into molecular structure. This guide offers a detailed exploration of the proton (¹H) NMR spectrum of 1,1,3,3-Tetramethyl-2,3-dihydro-1H-indene (CAS No. 4834-33-7, Molecular Formula: C₁₃H₁₈).[1] As a Senior Application Scientist, this document is designed to not only present the spectral data but also to elucidate the underlying principles that govern the observed chemical shifts, multiplicities, and integration. Understanding these fundamentals is crucial for researchers in fields ranging from medicinal chemistry to materials science, where precise structural confirmation is paramount.

The structure of 1,1,3,3-Tetramethyl-2,3-dihydro-1H-indene presents a fascinating case for ¹H NMR analysis due to its distinct proton environments: four equivalent methyl groups, a methylene bridge, and a symmetrically substituted aromatic ring. This guide will deconstruct the expected spectrum, providing a predictive analysis grounded in established NMR theory and data from analogous structures.

Molecular Structure and Proton Environments

A thorough analysis of the ¹H NMR spectrum begins with a clear understanding of the molecule's structure and the identification of all unique proton environments.

Caption: Molecular structure of 1,1,3,3-Tetramethyl-2,3-dihydro-1H-indene.

Due to the molecule's symmetry, we can identify three distinct sets of proton environments:

-

Aromatic Protons (Hₐ): Four protons attached to the benzene ring. Due to the substitution pattern, these protons are chemically equivalent and are expected to produce a complex multiplet or a deceptively simple singlet.

-

Methylene Protons (Hₘ): Two protons of the CH₂ group in the five-membered ring. These protons are chemically equivalent.

-

Methyl Protons (H꜀): Twelve protons from the four methyl groups. All four methyl groups are chemically equivalent due to the symmetry of the molecule.

Predicted ¹H NMR Spectrum: A Detailed Analysis

The following table summarizes the predicted chemical shifts, multiplicities, and integrations for each proton environment in 1,1,3,3-Tetramethyl-2,3-dihydro-1H-indene. These predictions are based on established chemical shift ranges for similar structural motifs.[2][3][4][5]

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Methyl Protons (H꜀) | ~1.3 | Singlet | 12H |

| Methylene Protons (Hₘ) | ~1.9 | Singlet | 2H |

| Aromatic Protons (Hₐ) | ~7.1 - 7.3 | Multiplet (or Singlet) | 4H |

Methyl Protons (H꜀): A Sharp Singlet at ~1.3 ppm

The twelve protons of the four methyl groups are all chemically equivalent. They are attached to quaternary carbons and have no adjacent protons to couple with. Consequently, they will appear as a single, sharp singlet in the spectrum. Their expected chemical shift is in the typical upfield region for alkyl protons, around 1.3 ppm.

Methylene Protons (Hₘ): A Singlet Around ~1.9 ppm

The two protons of the central methylene group are also chemically equivalent and have no neighboring protons to couple with. This will result in a singlet. Being adjacent to the aromatic ring and the quaternary carbons, these protons are slightly deshielded compared to the methyl protons, and their signal is anticipated to appear around 1.9 ppm.

Aromatic Protons (Hₐ): A Complex Pattern in the Aromatic Region (~7.1 - 7.3 ppm)

The four protons on the benzene ring are symmetrically disposed. In an ideal scenario, with identical coupling constants between all adjacent and non-adjacent protons, they might appear as a single sharp line. However, more realistically, small differences in coupling constants (ortho, meta, and para couplings) will likely lead to a more complex multiplet.[6] The chemical shift for these protons is expected in the aromatic region, typically between 7.1 and 7.3 ppm. The downfield shift is a result of the ring current effect in the benzene ring, which deshields the attached protons.[7]

Experimental Protocol for ¹H NMR Spectrum Acquisition

To obtain a high-quality ¹H NMR spectrum of 1,1,3,3-Tetramethyl-2,3-dihydro-1H-indene, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

1. Sample Preparation:

- Weigh approximately 5-10 mg of 1,1,3,3-Tetramethyl-2,3-dihydro-1H-indene into a clean, dry NMR tube.

- Add approximately 0.6 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃). CDCl₃ is a common choice due to its excellent solvating power for many organic compounds and its single residual peak at 7.26 ppm, which can be used for spectral calibration.[8][9]

- Add a small amount of an internal standard, such as tetramethylsilane (TMS), if precise chemical shift referencing to 0 ppm is required.[10]

- Cap the NMR tube and gently agitate to ensure complete dissolution of the sample.

2. Instrument Setup and Calibration:

- Insert the sample into the NMR spectrometer.

- Lock the spectrometer on the deuterium signal of the solvent.

- Shim the magnetic field to achieve a homogeneous field, which is critical for obtaining sharp, well-resolved peaks.

- Calibrate the spectrum by setting the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or the TMS peak (0 ppm) to its known chemical shift.

3. Data Acquisition:

- Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0 to 10 ppm).

- Use a standard pulse sequence, such as a simple one-pulse experiment.

- Set the number of scans to achieve an adequate signal-to-noise ratio. For a sample of this concentration, 8 to 16 scans should be sufficient.

- Ensure the relaxation delay is set appropriately (typically 1-5 seconds) to allow for full relaxation of the protons between scans, which is crucial for accurate integration.

4. Data Processing:

- Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

- Phase the spectrum to ensure all peaks are in the positive absorptive mode.

- Perform a baseline correction to obtain a flat baseline.

- Integrate the peaks to determine the relative number of protons corresponding to each signal.

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for acquiring and interpreting the ¹H NMR spectrum of 1,1,3,3-Tetramethyl-2,3-dihydro-1H-indene.

Caption: Workflow for ¹H NMR analysis.

Conclusion

The ¹H NMR spectrum of 1,1,3,3-Tetramethyl-2,3-dihydro-1H-indene is predicted to be relatively simple, exhibiting three distinct signals corresponding to the methyl, methylene, and aromatic protons. This in-depth guide provides the theoretical and practical framework for researchers to confidently acquire, interpret, and validate the structure of this compound. By understanding the principles of chemical shift, multiplicity, and integration, and by following a robust experimental protocol, scientists can leverage the power of NMR spectroscopy for accurate and reliable molecular characterization.

References

-

University of Puget Sound. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

-

Cheméo. Chemical Properties of 1H-Indene, 2,3-dihydro-1,1-dimethyl- (CAS 4912-92-9). [Link]

-

ResearchGate. 1 H-NMR spectrum of 2-(2', 3'-dihydro-1'H-inden-1'-yl)-1H-indene. [Link]

-

PubChem. 1,1,3-Trimethyl-1H-indene | C12H14 | CID 588777. [Link]

-

NIST. 1H-Indene, 2,3-dihydro-1,1,3-trimethyl-. [Link]

-

NIST. 1H-Indene, 2,3-dihydro-1,1,4,7-tetramethyl-. [Link]

-

ResearchGate. NMR Analysis of 2-(2', 3'-dihydro-1'H-inden-1'-yl)-1H-indene. [Link]

-

Oregon State University. 1H NMR Chemical Shift. [Link]

-

Chemistry LibreTexts. 15.7: Spectroscopy of Aromatic Compounds. [Link]

-

Harvard University. Lecture outline 1H NMR spectra of aromatic compounds. [Link]

-

Chemistry LibreTexts. 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

-

Chemistry LibreTexts. 14.5: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

-

YouTube. How to Analyze Chemical Shift in the Aromatic Region (1H NMR). [Link]

-

Chegg. Consider the expected 1H NMR spectrum of 1,1,3,3-tetramethylcyclopentane. Which of the following is likely to be observed? This question has been asked before. [Link]

-

ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

-

Compound Interest. A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. [Link]

-

The Royal Society of Chemistry. Supporting Information Synthesis of a Versatile 1H-indene-3-carboxylate Scaffold Enabled by Visible- Light Promoted Wolff Rearra. [Link]

-

Chemistry Steps. NMR Chemical Shift Values Table. [Link]

-

Princeton University. 1,1,4,4-Tetramethyl-1,3-Butadiene: Calculated and Experimental Resonance Raman Spectra in the Lowest Excited T>1> State. [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. compoundchem.com [compoundchem.com]

- 5. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. scs.illinois.edu [scs.illinois.edu]

- 9. rsc.org [rsc.org]

- 10. chem.libretexts.org [chem.libretexts.org]

Introduction: The Structural Significance of 1,1,3,3-Tetramethyl-2,3-dihydro-1H-indene

An In-Depth Technical Guide to the ¹³C NMR Analysis of 1,1,3,3-Tetramethyl-2,3-dihydro-1H-indene

This guide provides a comprehensive technical overview of the ¹³C Nuclear Magnetic Resonance (NMR) analysis of 1,1,3,3-Tetramethyl-2,3-dihydro-1H-indene. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and chemical analysis. This document delves into the theoretical prediction of the ¹³C NMR spectrum, a detailed experimental protocol for its acquisition, and an in-depth interpretation of the expected spectral data, grounded in fundamental principles of magnetic resonance.

1,1,3,3-Tetramethyl-2,3-dihydro-1H-indene is a substituted indane derivative characterized by a bicyclic structure comprising a benzene ring fused to a five-membered ring. The key feature of this molecule is the presence of four methyl groups, creating two gem-dimethyl groups at positions 1 and 3 of the dihydroindene core. This high degree of substitution and symmetry has direct and predictable consequences on its ¹³C NMR spectrum. Understanding this spectrum is crucial for confirming its synthesis, assessing its purity, and as a foundational step for further chemical modifications and drug design applications.

Predicting the ¹³C NMR Spectrum: A First Principles Approach

A key aspect of NMR spectroscopy is the ability to predict the number and approximate chemical shifts of the signals for a given structure. This predictive power stems from the principle that chemically non-equivalent carbon atoms will resonate at different frequencies in the NMR spectrometer.

The Role of Molecular Symmetry

The structure of 1,1,3,3-Tetramethyl-2,3-dihydro-1H-indene possesses a plane of symmetry that bisects the C2 methylene group and the aromatic ring. This symmetry makes several pairs of carbon atoms chemically equivalent.[1] When carbon atoms are chemically equivalent, they produce a single, combined signal in the ¹³C NMR spectrum.[1]

-

The four methyl groups are in two pairs of equivalent carbons.

-

The two quaternary carbons at positions 1 and 3 are equivalent.

-

The aromatic carbons C4 and C7 are equivalent, as are C5 and C6.

-

The quaternary aromatic carbons C3a and C7a are also equivalent.

Consequently, instead of the 13 signals that would be expected from a molecule with 13 carbon atoms, we anticipate a significantly smaller number of signals due to this symmetry.

Predicted Chemical Shifts and Assignments

Based on established chemical shift ranges for various carbon environments, we can predict the approximate chemical shifts (δ) in parts per million (ppm) for each unique carbon in 1,1,3,3-Tetramethyl-2,3-dihydro-1H-indene.[2][3] The following table summarizes these predictions.

| Carbon Atom(s) | Carbon Type | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| C1, C3 | Quaternary (sp³) | 40 - 50 | Shielded quaternary carbons adjacent to an aromatic ring. |

| C2 | Methylene (CH₂) | 50 - 60 | A deshielded methylene carbon due to its position between two quaternary centers. |

| C1-CH₃, C3-CH₃ | Methyl (CH₃) | 25 - 35 | Typical range for methyl groups on a quaternary carbon.[2] |

| C3a, C7a | Quaternary Aromatic (sp²) | 145 - 155 | Deshielded due to being part of the aromatic system and at a ring fusion. |

| C4, C7 | Aromatic (CH) | 120 - 130 | Standard chemical shift for monosubstituted aromatic CH carbons.[2] |

| C5, C6 | Aromatic (CH) | 125 - 135 | Aromatic CH carbons, slightly deshielded compared to C4/C7. |

Note: These are estimated ranges, and the actual experimental values may vary based on solvent and other experimental conditions.

Experimental Protocol for High-Resolution ¹³C NMR Acquisition

The acquisition of a high-quality ¹³C NMR spectrum requires meticulous sample preparation and the selection of appropriate instrument parameters. The following protocol is designed to yield a spectrum with excellent resolution and signal-to-noise ratio.

Sample Preparation

-

Analyte Purity : Ensure the 1,1,3,3-Tetramethyl-2,3-dihydro-1H-indene sample is of high purity to avoid signals from contaminants.

-

Solvent Selection : Chloroform-d (CDCl₃) is a suitable solvent as it dissolves a wide range of organic compounds and its residual proton signal provides a convenient reference.[4]

-

Concentration : For a standard ¹³C NMR experiment, a concentration of 50-100 mg of the compound in 0.6-0.7 mL of deuterated solvent is recommended to achieve a good signal-to-noise ratio in a reasonable time.[5]

-

Filtration : To ensure magnetic field homogeneity, the sample solution should be free of any solid particles. Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Internal Standard : Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.0 ppm).[6] However, modern spectrometers can reference the spectrum to the residual solvent signal (CDCl₃ at 77.16 ppm).

Spectrometer Setup and Data Acquisition

The following workflow outlines the key steps in setting up the NMR spectrometer for data acquisition.

Sources

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 1,1,3,3-Tetramethyl-2,3-dihydro-1H-indene

This guide provides a detailed exploration of the mass spectrometric behavior of 1,1,3,3-Tetramethyl-2,3-dihydro-1H-indene. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the characteristic fragmentation pathways of this alkylated indane derivative. By integrating established principles of mass spectrometry with comparative analysis of structurally similar compounds, this guide offers a robust framework for the identification and structural characterization of this molecule and its analogues.

Introduction: The Significance of Alkylated Indanes and Mass Spectrometry

Substituted indanes are a class of organic compounds that feature in a variety of applications, from pharmaceuticals to materials science. Their structural characterization is paramount for quality control, metabolite identification, and understanding reaction mechanisms. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the identification of volatile and semi-volatile organic compounds.[1][2] The mass spectrum provides a molecular fingerprint based on the fragmentation pattern of the ionized molecule, offering valuable insights into its structure.[3]

This guide focuses on 1,1,3,3-Tetramethyl-2,3-dihydro-1H-indene, a molecule whose fragmentation is governed by the stability of the resulting carbocations and radical species. Understanding its fragmentation is crucial for its unambiguous identification in complex matrices.

Ionization and Molecular Ion Formation

For a non-polar hydrocarbon like 1,1,3,3-Tetramethyl-2,3-dihydro-1H-indene, Electron Ionization (EI) is the most common and effective ionization technique.[4] In the ion source of a mass spectrometer, the vaporized sample is bombarded with high-energy electrons (typically 70 eV).[3] This process ejects an electron from the molecule, generating a positively charged molecular ion (M⁺•).

M + e⁻ → M⁺• + 2e⁻

The molecular ion for 1,1,3,3-Tetramethyl-2,3-dihydro-1H-indene (C₁₃H₁₈) would appear at a mass-to-charge ratio (m/z) corresponding to its molecular weight, 174.28 g/mol .[5] The stability of the aromatic ring often leads to a discernible molecular ion peak in the mass spectrum of such compounds.[6]

Predicted Fragmentation Pathways

The mass spectrum of 1,1,3-Trimethyl-2,3-dihydro-1H-indene shows a prominent base peak at m/z 145, corresponding to the loss of a methyl radical (•CH₃).[7] A similar initial fragmentation is highly probable for the tetramethyl analogue.

Primary Fragmentation: Loss of a Methyl Radical

The most favored initial fragmentation step is the cleavage of a C-C bond to expel a methyl radical, leading to the formation of a stable tertiary carbocation. This is a classic example of charge site-initiated fragmentation.[8]

C₁₃H₁₈⁺• → [C₁₂H₁₅]⁺ + •CH₃ (m/z 174) → (m/z 159)

This fragment at m/z 159 is expected to be a major peak, likely the base peak, in the mass spectrum of 1,1,3,3-Tetramethyl-2,3-dihydro-1H-indene due to the high stability of the resulting tertiary benzylic carbocation.

Secondary Fragmentation Pathways

Further fragmentation of the [M-15]⁺ ion can occur through various pathways, including rearrangements and further neutral losses.

-

Loss of Propene (C₃H₆): A common fragmentation pathway for alkyl-substituted aromatic compounds is the rearrangement and loss of a neutral alkene molecule. In this case, the loss of propene from the m/z 159 fragment could lead to a stable ion at m/z 117.

[C₁₂H₁₅]⁺ → [C₉H₉]⁺ + C₃H₆ (m/z 159) → (m/z 117)

-

Formation of the Tropylium Ion: Aromatic compounds often rearrange to form the highly stable tropylium ion (C₇H₇⁺) at m/z 91. This would involve a more complex rearrangement and cleavage of the five-membered ring.

The following diagram illustrates the predicted primary fragmentation pathway:

Caption: Predicted primary fragmentation of 1,1,3,3-Tetramethyl-2,3-dihydro-1H-indene.

Tabulated Summary of Predicted Key Fragments

The following table summarizes the predicted key ions and their proposed structures in the mass spectrum of 1,1,3,3-Tetramethyl-2,3-dihydro-1H-indene.

| m/z | Proposed Ion | Formula | Comments |

| 174 | Molecular Ion (M⁺•) | [C₁₃H₁₈]⁺• | Should be observable, though potentially of low intensity. |

| 159 | [M - CH₃]⁺ | [C₁₂H₁₅]⁺ | Expected to be the base peak due to the formation of a stable tertiary benzylic carbocation. |

| 117 | [M - CH₃ - C₃H₆]⁺ | [C₉H₉]⁺ | Resulting from a rearrangement and loss of propene. |

| 91 | Tropylium Ion | [C₇H₇]⁺ | A common fragment for alkyl-substituted aromatic compounds. |

Experimental Protocol for GC-MS Analysis

To acquire the mass spectrum of 1,1,3,3-Tetramethyl-2,3-dihydro-1H-indene, the following GC-MS methodology is recommended. This protocol is designed to provide a robust and reproducible analysis.[9][10]

Objective: To obtain the electron ionization (EI) mass spectrum of 1,1,3,3-Tetramethyl-2,3-dihydro-1H-indene.

Materials:

-

1,1,3,3-Tetramethyl-2,3-dihydro-1H-indene standard

-

High-purity solvent (e.g., hexane or dichloromethane)

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

-

Appropriate GC column (e.g., a non-polar DB-5ms or equivalent)

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of the analyte in the chosen solvent (e.g., 100 µg/mL).

-

Ensure the sample is fully dissolved before injection.

-

-

Gas Chromatography (GC) Conditions:

-

Injector Temperature: 250 °C

-

Injection Mode: Split (e.g., 50:1 split ratio) to prevent column overloading.

-

Injection Volume: 1 µL

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Final hold: 5 minutes at 280 °C.

-

-

GC Column: 30 m x 0.25 mm ID x 0.25 µm film thickness (e.g., Agilent J&W DB-5ms).

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV

-

Ion Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Scan Range: m/z 40-400

-

Solvent Delay: 3 minutes (to prevent filament damage from the solvent).

-

-

Data Acquisition and Analysis:

-

Acquire the total ion chromatogram (TIC).

-

Identify the peak corresponding to 1,1,3,3-Tetramethyl-2,3-dihydro-1H-indene.

-

Extract the mass spectrum for this peak.

-

Analyze the fragmentation pattern and compare it with the predicted fragments and library spectra if available.

-

The following workflow diagram illustrates the experimental process:

Caption: Experimental workflow for the GC-MS analysis of 1,1,3,3-Tetramethyl-2,3-dihydro-1H-indene.

Conclusion

The mass spectrometry fragmentation of 1,1,3,3-Tetramethyl-2,3-dihydro-1H-indene is predicted to be dominated by the loss of a methyl radical to form a highly stable tertiary benzylic carbocation at m/z 159. Subsequent fragmentation through neutral losses, such as propene, can provide further structural confirmation. The experimental protocol outlined in this guide provides a reliable method for obtaining high-quality mass spectra for this and related compounds. A thorough understanding of these fragmentation pathways is essential for the accurate identification and structural elucidation of alkylated indanes in various scientific and industrial applications.

References

-

National Institute of Standards and Technology. (n.d.). 1H-Indene, 2,3-dihydro-1,1,3-trimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

Reddy, A. V. B., & Reddy, K. V. N. S. (2017). GC and GC-MS Detection of Alkyl Mesylates in Active Pharmaceutical Ingredients. Journal of Pharmaceutical Analysis, 7(5), 313-318. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Ahmed, M. G., Moeiz, S. M. I., Ahmed, S. A., & Hussam, A. (2006). Mass spectral fragmentation of substituted adamantane-2,4-diones. Indian Journal of Chemistry - Section B, 45B(5), 1234-1241. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 1H-Indene, 2,3-dihydro-1,1,3-trimethyl-3-phenyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 1H-Indene, 2,3-dihydro-1,1,4,7-tetramethyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 1,1,3,3-Tetramethyl-1,3-divinyldisilazane. National Center for Biotechnology Information. Retrieved from [Link]

-

Scholefield, J., & Vander-Heyden, Y. (2007). Improved GC/MS method for quantitation of n-alkanes in plant and fecal material. Journal of agricultural and food chemistry, 55(19), 7654–7659. Retrieved from [Link]

- Sparkman, O. D. (2007). Gas Chromatography and Mass Spectrometry: A Practical Guide. Academic Press.

-

van der Doelen, G. A., van den Berg, K. J., & Boon, J. J. (2000). Mass spectrometric analysis of triterpenoids in dammar and mastic under EI and APCI conditions. In Molecular studies of fresh and aged triterpenoid varnishes (pp. 137-154). AMOLF. Retrieved from [Link]

-

Wikipedia. (n.d.). 1,1,3,3-Tetramethyl-1,3-divinyldisiloxane. Retrieved from [Link]

-

Tang, S. Y., McGowan, J. C., Singh, M., Galatsis, P., Ellis, B. E., Boyd, R. K., & Brown, S. A. (1979). Mass spectrometry of some furanocoumarins. Canadian Journal of Chemistry, 57(15), 1995-2005. Retrieved from [Link]

-

Krajsovszky, G., Tóth, E., & Ludányi, K. (2014). Tandem mass spectrometric study of annelation isomers of the novel thieno[3′,2′:4,5]pyrido[2,3-d]pyridazine ring system. ARKIVOC, 2014(5), 158-169. Retrieved from [Link]

-

Cunningham, S., Hermann, G., Webster, L., & Yates, K. (2020). Development of an Analytical Method using Gas Chromatography – Mass Spectrometry (GC-MS) to Quantify Hydrocarbons Released into the Environment during an Oil Spill. Scottish Marine and Freshwater Science, 11(6). Retrieved from [Link]

-

Science.gov. (n.d.). gc-ms gas chromatography: Topics. Retrieved from [Link]

-

Chem Help ASAP. (2022, November 22). common fragmentation mechanisms in mass spectrometry [Video]. YouTube. Retrieved from [Link]

-

Clark, J. (2022). mass spectra - fragmentation patterns. Chemguide. Retrieved from [Link]

-

Al-Hejuje, M. M. (2019). Identification of lipid compounds in the plant of Ceratophyllum demersum using two different solvents. ResearchGate. Retrieved from [Link]

-

PubChem. (n.d.). 1,1,3,3-Tetramethyl-1-(2-(trimethoxysilyl)ethyl)disiloxane. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane. National Center for Biotechnology Information. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Indene. NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 1H-Indene, 2,3-dihydro-5-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 1H-Indene, 2,3-dihydro-1,1,4,7-tetramethyl-. NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. diverdi.colostate.edu [diverdi.colostate.edu]

- 2. gc-ms gas chromatography: Topics by Science.gov [science.gov]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. pure.uva.nl [pure.uva.nl]

- 5. 1H-Indene, 2,3-dihydro-1,1,4,7-tetramethyl- [webbook.nist.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 1H-Indene, 2,3-dihydro-1,1,3-trimethyl- [webbook.nist.gov]

- 8. youtube.com [youtube.com]

- 9. globalresearchonline.net [globalresearchonline.net]

- 10. Improved GC/MS method for quantitation of n-alkanes in plant and fecal material - PubMed [pubmed.ncbi.nlm.nih.gov]

Chemical reactivity of the tetramethylindane scaffold

An In-Depth Technical Guide to the Chemical Reactivity of the Tetramethylindane Scaffold

Prepared for Researchers, Scientists, and Drug Development Professionals

Abstract

The tetramethylindane scaffold, a bicyclic aromatic hydrocarbon, represents a cornerstone structural motif in several areas of applied chemistry. Characterized by a rigid framework combining an aromatic ring with a gem-dimethylated cyclopentane ring, this scaffold possesses a unique combination of lipophilicity, steric bulk, and predictable reactivity. While its most prominent application lies in the synthesis of high-value polycyclic musk fragrances, its utility as a rigid, metabolically stable core is gaining attention in medicinal chemistry and materials science. This guide provides a comprehensive exploration of the chemical reactivity of the tetramethylindane core, focusing on the underlying principles that govern its transformations. We will delve into the mechanistic details of key reactions, provide field-proven experimental protocols, and discuss the strategic application of this scaffold in modern chemical synthesis.

Introduction: The Tetramethylindane Core

The term "tetramethylindane" most commonly refers to isomers such as 1,1,4,7-tetramethylindane and 1,1,5,7-tetramethylindane. These structures consist of an indane core (a benzene ring fused to a cyclopentane ring) bearing four methyl substituents. The gem-dimethyl group on the aliphatic ring imparts significant conformational rigidity and steric influence, while the methyl groups on the aromatic ring govern its electronic properties and regiochemical reactivity.

The primary significance of this scaffold stems from its role as a key intermediate in the production of synthetic musks, which are indispensable in the fragrance industry.[1][2] Beyond perfumery, the rigid and well-defined three-dimensional structure of the tetramethylindane core makes it an attractive scaffold for designing molecules with specific biological activities, where precise orientation of functional groups is critical for receptor binding.[3] The strategic placement of methyl groups can also enhance metabolic stability by blocking potential sites of oxidation, a valuable attribute in drug design.[3]

| Property | Value (for 1,1,4,7-Tetramethylindane) |

| Molecular Formula | C₁₃H₁₈[4] |

| Molecular Weight | 174.28 g/mol [4] |

| IUPAC Name | 1,1,4,7-Tetramethyl-2,3-dihydro-1H-indene[4] |

| Appearance | Colorless liquid |

| Key Feature | Fused aromatic and gem-dimethylated aliphatic ring |

Synthesis of the Tetramethylindane Scaffold

The construction of the tetramethylindane core is typically achieved through acid-catalyzed cyclialkylation reactions, a variant of the Friedel-Crafts reaction.[5][6] The general strategy involves reacting a suitably substituted aromatic compound with a molecule capable of forming a five-membered ring.

A common and industrially relevant approach is the reaction of p-cymene with a C5-alkene or alcohol, such as 2-methyl-2-butene or isoprene, in the presence of a strong acid catalyst like sulfuric acid or polyphosphoric acid.

Conceptual Synthesis Workflow

Caption: General workflow for tetramethylindane synthesis.

Experimental Protocol: Synthesis of 1,1,5,7-Tetramethylindane

This protocol describes a representative synthesis via the cyclization of p-cymene with isoprene.

Materials:

-

p-Cymene

-

Isoprene

-

Concentrated Sulfuric Acid (98%)

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate Solution

-

Anhydrous Magnesium Sulfate

-

Stirring plate, three-neck round-bottom flask, dropping funnel, condenser, ice bath.

Procedure:

-

Setup: Equip a 500 mL three-neck flask with a mechanical stirrer, a dropping funnel, and a reflux condenser. Place the flask in an ice-water bath.

-

Initial Charge: Add 134 g (1.0 mol) of p-cymene and 100 mL of DCM to the flask. Begin stirring and cool the mixture to 0-5 °C.

-

Catalyst Addition: Slowly add 98 g (1.0 mol) of concentrated sulfuric acid via the dropping funnel, ensuring the temperature does not exceed 10 °C.

-

Reactant Addition: Over a period of 2 hours, add 68 g (1.0 mol) of isoprene dropwise from the dropping funnel. Maintain the reaction temperature between 0-5 °C throughout the addition.

-

Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 3 hours.

-

Quenching: Slowly and carefully pour the reaction mixture into 500 g of crushed ice with vigorous stirring.

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 100 mL of cold water, 100 mL of saturated sodium bicarbonate solution, and finally 100 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent (DCM) under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by vacuum distillation to yield the 1,1,5,7-tetramethylindane as a colorless oil.

Self-Validation and Causality: The use of a strong acid like H₂SO₄ is crucial for protonating the alkene (isoprene), generating a stable tertiary carbocation that acts as the electrophile. The reaction is performed at low temperatures to minimize side reactions, such as polymerization of the isoprene and sulfonation of the aromatic ring. The slow addition of the alkene maintains a low concentration of the electrophile, favoring the desired intramolecular cyclization over intermolecular reactions.

Chemical Reactivity: The Aromatic Nucleus

The reactivity of the tetramethylindane scaffold is dominated by Electrophilic Aromatic Substitution (EAS) .[7] The aromatic ring, activated by the electron-donating effects of the two methyl groups and the alkyl framework of the fused ring, acts as a nucleophile.[8][9]

The directing effects of the substituents are paramount:

-

Activating Groups: All alkyl groups (methyl and the fused ring) are activating and ortho, para-directing.

-

Steric Hindrance: The gem-dimethyl group at the C1 position and the methyl group at C7 sterically hinder the C6 position. Similarly, the C4 position is shielded.

This interplay of electronic activation and steric hindrance dictates the regiochemical outcome of EAS reactions, generally favoring substitution at the less hindered position that is ortho or para to the activating groups. For 1,1,5,7-tetramethylindane, the most probable site of attack is the C6 position. For 1,1,4,7-tetramethylindane, substitution typically occurs at the C5 or C6 position.

General Mechanism of Electrophilic Aromatic Substitution

Caption: The two-step mechanism of electrophilic aromatic substitution.

Friedel-Crafts Acylation

This is arguably the most important reaction for this scaffold, as it introduces a versatile ketone functionality. It is the gateway to many fragrance compounds and provides a handle for further synthetic modifications.[10] The reaction typically employs an acyl chloride or anhydride with a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[11][12]

Causality: The Lewis acid coordinates to the carbonyl oxygen of the acylating agent, generating a highly electrophilic acylium ion (R-C≡O⁺). This potent electrophile is then attacked by the electron-rich aromatic ring of the tetramethylindane. The reaction is generally irreversible and does not suffer from the polyalkylation issues sometimes seen in Friedel-Crafts alkylations.

Experimental Protocol: Acylation of 1,1,4,7-Tetramethylindane

Materials:

-

1,1,4,7-Tetramethylindane

-

Acetyl Chloride

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Nitrobenzene (solvent)

-

Hydrochloric Acid (5 M)

-

Hexane

Procedure:

-

Setup: In a flame-dried, three-neck flask under a nitrogen atmosphere, prepare a solution of 17.4 g (0.1 mol) of 1,1,4,7-tetramethylindane in 100 mL of dry nitrobenzene. Cool the solution to -10 °C in an ice-salt bath.

-

Catalyst Addition: Add 14.7 g (0.11 mol) of anhydrous AlCl₃ in portions, keeping the temperature below -5 °C.

-

Acylating Agent Addition: Slowly add 8.6 g (0.11 mol) of acetyl chloride dropwise over 30 minutes.

-

Reaction: Stir the mixture at -5 °C for 4 hours.

-

Quenching: Carefully pour the reaction mixture onto a mixture of 200 g of crushed ice and 50 mL of concentrated HCl.

-

Workup: Separate the organic layer. Wash with 100 mL of 5 M HCl, followed by water until the washings are neutral.

-

Purification: Remove the nitrobenzene solvent by steam distillation. The remaining residue is then extracted with hexane, dried over anhydrous MgSO₄, and concentrated. The product, 6-acetyl-1,1,4,7-tetramethylindane, can be further purified by vacuum distillation or recrystallization.

Nitration

Nitration introduces a nitro (-NO₂) group onto the aromatic ring, which is a powerful electron-withdrawing group and a precursor to an amino group via reduction.[13] The standard reagent is a mixture of concentrated nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) in situ.[14]

Causality: Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion. The reaction must be carefully controlled at low temperatures to prevent over-nitration and oxidative side reactions.

| Reagent System | Electrophile | Typical Conditions |

| HNO₃ / H₂SO₄ | NO₂⁺ (Nitronium ion) | 0-10 °C |

| N₂O₅ in HNO₃ | NO₂⁺ (Nitronium ion) | -20 to 0 °C[15] |

Halogenation

The introduction of a halogen (Cl, Br) provides a critical functional handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which are fundamental in modern drug discovery and materials science. The reaction proceeds by treating the tetramethylindane with a halogen in the presence of a Lewis acid catalyst (e.g., FeCl₃, FeBr₃).[16][17]

Causality: The Lewis acid polarizes the halogen-halogen bond, creating a more potent electrophile (e.g., "Br⁺") which is then attacked by the aromatic ring.

Reactivity of the Aliphatic Ring

While less reactive than the aromatic nucleus, the aliphatic portion of the scaffold can undergo transformations, primarily at the benzylic positions (the CH₂ groups).

Oxidation

Under strong oxidizing conditions (e.g., KMnO₄, CrO₃), the benzylic carbons can be oxidized to form ketones (indanones). This reaction provides an alternative route to functionalized scaffolds. For instance, oxidation of the tetramethylindane can yield a tetramethylindanone, another valuable class of fragrance molecules.[1]

More selective oxidation can be achieved using milder reagents. For example, N-bromosuccinimide (NBS) under light initiation can be used for benzylic bromination, which can then be converted to other functional groups.

Summary of Reactivity and Applications

The tetramethylindane scaffold's reactivity is a predictable consequence of its structure. The electron-rich aromatic ring is the primary site for electrophilic substitution, with regioselectivity governed by a balance of electronic activation from alkyl groups and steric hindrance.

Sources

- 1. WO2003072533A1 - Indanes and indanones and their use in perfumery - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. Methyl-containing pharmaceuticals: Methylation in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1,1,4,7-Tetramethylindan | C13H18 | CID 517895 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis of new substituted 7,12-dihydro-6,12-methanodibenzo[c,f]azocine-5-carboxylic acids containing a tetracyclic tetrahydroisoquinoline core structure - PMC [pmc.ncbi.nlm.nih.gov]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. m.youtube.com [m.youtube.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. mdpi.com [mdpi.com]

- 11. youtube.com [youtube.com]

- 12. Khan Academy [khanacademy.org]

- 13. stmarys-ca.edu [stmarys-ca.edu]

- 14. Electrophilic aromatic substitution. Part 32. The nitration of 1,3,5-trichloro-2-nitrobenzene, 1,3,5-trichloro-2,6-dinitrobenzene, and 1,2,3,5-tetrachloro-4,6-dinitrobenzene in sulphuric acid and in oleum - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 15. USH447H - Synthesis of 1,3,5-trinitro-1,3,5-triazacyclohexane - Google Patents [patents.google.com]

- 16. researchgate.net [researchgate.net]

- 17. chem.libretexts.org [chem.libretexts.org]

Methodological & Application

The Strategic Utility of 1,1,3,3-Tetramethyl-2,3-dihydro-1H-indene in Synthetic Chemistry: Application Notes and Protocols

Introduction: Unveiling the Potential of a Sterically Hindered Scaffold

In the vast landscape of organic synthesis, the selection of appropriate building blocks is paramount to the efficient construction of complex molecular architectures. 1,1,3,3-Tetramethyl-2,3-dihydro-1H-indene, often referred to as tetramethylindane, presents itself as a unique and versatile scaffold. Its rigid, bicyclic framework, combined with the steric shielding provided by the four methyl groups at the benzylic positions, imparts distinct reactivity and stability to its derivatives. This guide provides an in-depth exploration of the synthesis and application of tetramethylindane as a strategic building block for researchers in organic synthesis, materials science, and drug development.

The core indane structure is a recognized "privileged" scaffold in medicinal chemistry, with derivatives showing promise as potent therapeutic agents.[1] The tetramethyl substitution pattern, in particular, offers a unique handle for controlling molecular shape and reactivity, making it a valuable starting point for diverse synthetic endeavors. This document will detail the synthesis of the parent molecule and provide protocols for its functionalization at both the aliphatic and aromatic positions, highlighting its utility in the synthesis of fragrance components and precursors to complex polycyclic systems.

I. Synthesis of the Core Building Block: 1,1,3,3-Tetramethyl-2,3-dihydro-1H-indene

The most common and industrially viable route to 1,1,3,3-tetramethyl-2,3-dihydro-1H-indene is through the Friedel-Crafts alkylation of an aromatic substrate.[2][3] This reaction proceeds via electrophilic aromatic substitution, where a carbocationic intermediate is generated and subsequently attacked by the electron-rich benzene ring.[4]

Causality in Synthesis: The Friedel-Crafts Alkylation Pathway

The synthesis typically involves the reaction of benzene with a suitable precursor that can generate the necessary C13 backbone. One effective method utilizes the reaction of benzene with a di-haloalkane in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The Lewis acid activates the haloalkane, facilitating the formation of a carbocation which then undergoes an intramolecular cyclization. The gem-dimethyl groups are installed via precursors that can readily form stable tertiary carbocations.

Caption: Synthesis of 1,1,3,3-Tetramethyl-2,3-dihydro-1H-indene.

Protocol 1: Synthesis of 1,1,3,3-Tetramethyl-2,3-dihydro-1H-indene

Materials:

-

Benzene (anhydrous)

-

2,4-dichloro-2,4-dimethylpentane

-

Aluminum chloride (anhydrous)

-

Dichloromethane (anhydrous)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Round-bottom flask with a magnetic stirrer and reflux condenser

-

Addition funnel

-

Ice bath

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an addition funnel, add anhydrous aluminum chloride (1.2 eq) and anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the suspension to 0 °C using an ice bath.

-

In the addition funnel, prepare a solution of 2,4-dichloro-2,4-dimethylpentane (1.0 eq) in anhydrous benzene (5.0 eq).

-

Add the solution from the addition funnel dropwise to the stirred suspension of aluminum chloride over 30 minutes, maintaining the temperature at 0-5 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours. The reaction progress can be monitored by GC-MS.

-

Upon completion, carefully quench the reaction by slowly pouring the mixture over crushed ice and 1 M hydrochloric acid.

-

Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by vacuum distillation to yield 1,1,3,3-Tetramethyl-2,3-dihydro-1H-indene as a colorless oil.

| Property | Value |

| Molecular Formula | C₁₃H₁₈ |

| Molecular Weight | 174.28 g/mol |

| CAS Number | 4834-33-7 |

| Boiling Point | Approx. 215-217 °C |

| Appearance | Colorless oil |

II. Functionalization at the Aliphatic Core: The C2 Position

The methylene group at the C2 position of the tetramethylindane scaffold is a prime site for functionalization. Oxidation to the corresponding ketone, 1,1,3,3-tetramethyl-2,3-dihydro-1H-inden-2-one, provides a versatile intermediate for a variety of subsequent transformations, most notably aldol-type condensations.[5][6]

Protocol 2: Oxidation to 1,1,3,3-Tetramethyl-2,3-dihydro-1H-inden-2-one

Causality: The choice of oxidant is crucial to selectively oxidize the benzylic C-H bonds at the C2 position without affecting the aromatic ring or the methyl groups. Oxidants like chromium trioxide in acetic acid or potassium permanganate under controlled conditions are effective. The reaction proceeds via the formation of a benzylic radical or a chromate ester intermediate.

Materials:

-

1,1,3,3-Tetramethyl-2,3-dihydro-1H-indene

-

Chromium trioxide (CrO₃)

-

Acetic acid

-

Water

-

Diethyl ether

-

Sodium bisulfite solution

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask, dissolve 1,1,3,3-Tetramethyl-2,3-dihydro-1H-indene (1.0 eq) in glacial acetic acid.

-

Cool the solution in an ice bath.

-

Slowly add a solution of chromium trioxide (2.0 eq) in a mixture of acetic acid and water, keeping the temperature below 20 °C.

-

After the addition, allow the mixture to stir at room temperature for 4-6 hours.

-

Pour the reaction mixture into a beaker of ice water and extract with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash with water, sodium bisulfite solution (to remove excess chromium), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

The resulting crude product can be purified by recrystallization or column chromatography to yield 1,1,3,3-tetramethyl-2,3-dihydro-1H-inden-2-one as a crystalline solid.

Protocol 3: Aldol Condensation for Fragrance Precursors

Causality: The ketone intermediate readily undergoes base-catalyzed aldol condensation with aldehydes.[5][6] The absence of α-hydrogens on the ketone prevents self-condensation, leading to a single crossed-aldol product.[7] Subsequent dehydration is often spontaneous or can be induced by heating, yielding an α,β-unsaturated ketone, a common motif in fragrance molecules.[8]

Caption: Aldol condensation of the tetramethylindanone.

Materials:

-

1,1,3,3-Tetramethyl-2,3-dihydro-1H-inden-2-one

-

Benzaldehyde (or other suitable aldehyde)

-

Ethanol

-

Sodium hydroxide solution (10%)

-

Water

-

Hexane

Procedure:

-

Dissolve 1,1,3,3-Tetramethyl-2,3-dihydro-1H-inden-2-one (1.0 eq) and benzaldehyde (1.1 eq) in ethanol in a round-bottom flask.

-

Slowly add the sodium hydroxide solution dropwise with stirring at room temperature.

-

A precipitate may form as the reaction proceeds. Stir the mixture for 2-4 hours.

-

Pour the reaction mixture into cold water and collect the solid product by vacuum filtration.

-

Wash the solid with cold water and then with a small amount of cold hexane.

-

The product can be further purified by recrystallization from ethanol to give the desired α,β-unsaturated ketone.

| Reactant Aldehyde | Product Name | Expected Yield | Application |

| Benzaldehyde | 2-benzylidene-1,1,3,3-tetramethyl-2,3-dihydro-1H-inden-2-one | 85-95% | Fragrance intermediate |

| Cinnamaldehyde | 1,1,3,3-tetramethyl-2-(3-phenylallylidene)-2,3-dihydro-1H-inden-2-one | 80-90% | UV absorber, fragrance |

III. Functionalization of the Aromatic Ring: Electrophilic Aromatic Substitution

The benzene ring of the tetramethylindane scaffold is susceptible to electrophilic aromatic substitution (EAS).[9][10] The alkyl substituents are activating and ortho-, para-directing. However, the significant steric hindrance from the gem-dimethyl groups at the 1-position will strongly favor substitution at the 5- and 6-positions.

Protocol 4: Nitration of 1,1,3,3-Tetramethyl-2,3-dihydro-1H-indene

Causality: Nitration is a classic EAS reaction that introduces a nitro group onto the aromatic ring using a mixture of nitric and sulfuric acids. The sulfuric acid protonates the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺).

Materials:

-

1,1,3,3-Tetramethyl-2,3-dihydro-1H-indene

-

Concentrated nitric acid

-

Concentrated sulfuric acid

-

Dichloromethane

-

Ice-salt bath

-

Water

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a flask, cool a mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (1.5 eq) to 0 °C in an ice-salt bath.

-

Dissolve 1,1,3,3-Tetramethyl-2,3-dihydro-1H-indene (1.0 eq) in dichloromethane.

-

Add the solution of the indane derivative dropwise to the cold nitrating mixture with vigorous stirring, maintaining the temperature below 5 °C.

-

After the addition is complete, stir the reaction at 0 °C for 1 hour.

-

Carefully pour the reaction mixture onto crushed ice and separate the organic layer.

-

Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

-

The resulting product will be a mixture of regioisomers, which can be separated by column chromatography. The major product is expected to be the 5-nitro derivative.

IV. Application in the Synthesis of Polycyclic Aromatic Hydrocarbons (PAHs)

The rigid and pre-organized structure of tetramethylindane derivatives makes them excellent precursors for the synthesis of larger, more complex polycyclic aromatic hydrocarbons (PAHs).[11][12] These reactions often involve a sequence of functionalization followed by cyclization and aromatization.

Conceptual Workflow: From Indane to PAHs

Caption: Pathway to PAHs from the tetramethylindane scaffold.

This conceptual workflow highlights a potential route where the tetramethylindane core is first functionalized, for example, through Friedel-Crafts acylation, to introduce a reactive handle. This is followed by a cross-coupling reaction to build a larger biaryl system, which can then undergo an intramolecular cyclodehydrogenation, such as the Scholl reaction, to form the final planar, fully aromatic PAH. The gem-dimethyl groups can be retained to enhance solubility or removed under harsh conditions during aromatization.

Conclusion

1,1,3,3-Tetramethyl-2,3-dihydro-1H-indene is a building block of considerable potential, offering a unique combination of rigidity and steric control. The protocols outlined in this guide provide a foundation for its synthesis and subsequent functionalization, enabling access to a wide range of derivatives. Its application in the fragrance industry and as a precursor to complex PAHs demonstrates its versatility. As synthetic methodologies continue to advance, the strategic use of such well-defined, sterically hindered scaffolds will undoubtedly play an increasingly important role in the creation of novel and functional molecules.

References

-

Angewandte Chemie International Edition. (2020). New Route to Polycyclic Aromatic Hydrocarbons. ChemistryViews. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). The Friedel-Crafts Alkylation of Benzene. Retrieved from [Link]

-

Master Organic Chemistry. (2022). Aldol Addition and Condensation Reactions (Base-Catalyzed). Retrieved from [Link]

-

Master Organic Chemistry. (2017). Electrophilic Aromatic Substitution Mechanism. Retrieved from [Link]

- Google Patents. (n.d.). Indanone derivatives for use as fragrances.

-

NIST. (n.d.). 1H-Indene, 2,3-dihydro-1,1,3-trimethyl-. Retrieved from [Link]

-

Nature. (2019). Synthesis of polycyclic aromatic hydrocarbons by palladium-catalysed [3 + 3] annulation. Retrieved from [Link]

-

PubChem. (n.d.). 2,3-Dihydro-1,1,3-trimethyl-1H-indene. Retrieved from [Link]

-

YouTube. (2018). Aldol Addition Reactions, Intramolecular Aldol Condensation Reactions, Retro Aldol & Cross Aldol Rea. Retrieved from [Link]

-

sioc-journal.cn. (2015). Synthesis of Bisanthene-Based Polycyclic Aromatic Hydrocarbons. Retrieved from [Link]

-

Master Organic Chemistry. (2025). Electrophilic Aromatic Substitution: The Six Key Reactions. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mixed Aldol Reactions. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction. Retrieved from [Link]

-

YouTube. (2021). Electrophilic Aromatic Substitution (EAS Reactions) | Organic Chemistry. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. mt.com [mt.com]

- 4. youtube.com [youtube.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. youtube.com [youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. EP1262481A1 - Indanone derivatives for use as fragrances - Google Patents [patents.google.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Synthesis of Polycyclic Aromatic Hydrocarbons (PAHs) via a Transient Directing Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. chemistryviews.org [chemistryviews.org]

Application Notes and Protocols: The 1,1,3,3-Tetramethyl-2,3-dihydro-1H-indene Scaffold in Modern Medicinal Chemistry

Introduction: Unveiling the Potential of a Rigid Scaffold

In the landscape of medicinal chemistry, the pursuit of novel molecular scaffolds that confer advantageous physicochemical and pharmacological properties is a perpetual endeavor. The 1,1,3,3-tetramethyl-2,3-dihydro-1H-indene (tetramethylindane) moiety has emerged as a privileged substructure in the design of targeted therapeutics. Its rigid, bicyclic core, adorned with four methyl groups, creates a unique three-dimensional architecture. This structure is characterized by significant lipophilicity and steric bulk, which can be expertly exploited to enhance binding affinity and selectivity for specific biological targets. The gem-dimethyl groups at the 1 and 3 positions lock the five-membered ring in a conformation that reduces entropic loss upon binding to a receptor, a key principle in rational drug design.

These inherent properties make the tetramethylindane scaffold an ideal building block for modulating protein-protein interactions and for designing ligands that target deep, hydrophobic pockets within receptors. This guide will provide an in-depth exploration of the application of this scaffold in two prominent areas of drug discovery: the development of Retinoid X Receptor (RXR) modulators and the design of novel anticancer agents. We will delve into the scientific rationale, structure-activity relationships (SAR), and provide detailed, field-proven protocols for the synthesis and biological evaluation of derivatives incorporating this versatile core.

Application I: A Cornerstone for Retinoid X Receptor (RXR) Modulators

The Retinoid X Receptors (RXRα, RXRβ, and RXRγ) are nuclear receptors that play a pivotal role in a multitude of physiological processes by forming heterodimers with other nuclear receptors, such as the Retinoic Acid Receptors (RARs), Peroxisome Proliferator-Activated Receptors (PPARs), and the Vitamin D Receptor. This central role makes RXR a critical target for therapeutic intervention in cancer, metabolic diseases, and inflammatory conditions.

Scientific Rationale: The Role of the Hydrophobic Core

The design of RXR-selective agonists, or "rexinoids," has been a significant focus of drug development. The FDA-approved drug Bexarotene, used for the treatment of cutaneous T-cell lymphoma (CTCL), exemplifies the therapeutic potential of targeting RXR.[1] While Bexarotene itself contains a related pentamethyl-tetralin core, the design principles are directly applicable to the tetramethylindane scaffold. The ligand-binding pocket of RXR is predominantly hydrophobic. The tetramethylindane moiety serves as a highly effective hydrophobic anchor, mimicking the interactions of the endogenous ligand, 9-cis-retinoic acid.

The key advantages of using the 1,1,3,3-tetramethylindane scaffold in this context are:

-

Enhanced Lipophilicity: Facilitates entry into the hydrophobic ligand-binding pocket.

-

Conformational Rigidity: The locked conformation reduces the entropic penalty of binding, potentially leading to higher affinity.

-

Steric Influence: The specific shape and bulk of the scaffold can be leveraged to achieve selectivity for RXR over other nuclear receptors, thereby reducing off-target effects.[1]

Signaling Pathway of RXR Activation

RXR exerts its effects on gene transcription primarily through heterodimerization. Upon ligand binding, RXR undergoes a conformational change that facilitates the recruitment of coactivator proteins and the dissociation of corepressors from the nuclear receptor-DNA complex, leading to the transcription of target genes involved in processes like apoptosis and cell cycle regulation.

Structure-Activity Relationship (SAR) Insights

While extensive public SAR data for 1,1,3,3-tetramethylindane derivatives as RXR modulators are limited, we can infer key relationships from bexarotene and its analogs.[2][3] The general structure can be divided into three parts: the hydrophobic core (tetramethylindane), a linker, and a polar headgroup (typically a carboxylic acid).

| Compound ID | Hydrophobic Core | Linker | Polar Headgroup | Relative RXR Agonist Potency |

| Lead-1 | 1,1,3,3-Tetramethylindane | -C≡C- | Benzoic Acid | +++ |

| Analog-1A | 1,1,3,3-Tetramethylindane | -CH=CH- | Benzoic Acid | ++ |

| Analog-1B | 1,1,3,3-Tetramethylindane | -C≡C- | Phenylacetic Acid | + |

| Analog-1C | 1,1,3,3-Tetramethylindane | -C≡C- | Benzoic Acid (ortho-F) | ++++ |

Causality behind SAR:

-

Linker Rigidity: A rigid linker, such as an acetylene or ethylene group, is often preferred as it properly orients the hydrophobic core and the polar headgroup within the binding pocket.[2]

-

Polar Headgroup: The carboxylic acid is crucial for interacting with polar residues in the ligand-binding domain, anchoring the molecule. Shifting its position (e.g., to phenylacetic acid) can drastically reduce activity.

-

Substitution: Small electron-withdrawing groups on the phenyl ring of the polar headgroup, such as fluorine, can enhance potency, possibly by modulating the pKa of the carboxylic acid or through additional interactions with the receptor.[2]

Protocol 1: Synthesis of a Tetramethylindane-based RXR Modulator Analog

This protocol describes a plausible synthesis of a bexarotene analog featuring the 1,1,3,3-tetramethylindane core, based on established synthetic methodologies like Friedel-Crafts acylation and Wittig-type reactions.[4]

Workflow Diagram:

Step-by-Step Methodology:

-

Step 1: Friedel-Crafts Acylation.

-

To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in dry dichloromethane (DCM, 10 mL) under a nitrogen atmosphere at 0 °C, add methyl 4-(chloroformyl)benzoate (1.1 eq).

-

Stir for 15 minutes, then add a solution of 1,1,3,3-tetramethyl-2,3-dihydro-1H-indane (1.0 eq) in dry DCM (5 mL) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Causality: This electrophilic aromatic substitution attaches the keto-ester moiety to the electron-rich aromatic ring of the tetramethylindane core. The Lewis acid (AlCl₃) activates the acid chloride for the reaction.

-

Validation: Monitor reaction progress by TLC. Upon completion, quench the reaction by pouring it onto ice-water and extract with DCM. Purify the resulting ketone intermediate by column chromatography. Characterize by ¹H NMR and Mass Spectrometry.

-

-

Step 2: Wittig Reaction.

-

To a suspension of methyltriphenylphosphonium bromide (1.5 eq) in dry tetrahydrofuran (THF, 15 mL) at 0 °C under nitrogen, add n-butyllithium (1.5 eq, 2.5 M in hexanes) dropwise.

-

Stir the resulting yellow-orange ylide solution for 1 hour at room temperature.

-

Cool the mixture back to 0 °C and add a solution of the ketone intermediate from Step 1 (1.0 eq) in dry THF (5 mL).

-

Stir at room temperature for 16 hours.

-

Causality: The Wittig reaction converts the ketone into the desired exocyclic double bond, forming the core structure of the bexarotene analog.

-

Validation: Quench with saturated NH₄Cl solution, extract with ethyl acetate, and purify by column chromatography to isolate the olefinic ester. Confirm structure with ¹H NMR, noting the appearance of vinyl proton signals.

-

-

Step 3: Saponification.

-

Dissolve the olefinic ester from Step 2 (1.0 eq) in a mixture of methanol and water (4:1, 20 mL).

-

Add potassium hydroxide (5.0 eq) and heat the mixture to reflux for 4 hours.

-

Causality: This basic hydrolysis converts the methyl ester to the corresponding carboxylic acid, the key polar group for RXR interaction.

-

Validation: Cool the reaction, acidify with 1M HCl to pH ~2-3, and extract the product with ethyl acetate. Purify by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes). Confirm the final structure and purity (>95%) by ¹H NMR, ¹³C NMR, HRMS, and HPLC.

-

Application II: Scaffolding for Novel Anticancer Agents